molecular formula C21H24O3 B14440961 1,3-Bis[2-(prop-2-en-1-yl)phenoxy]propan-2-ol CAS No. 76410-80-5

1,3-Bis[2-(prop-2-en-1-yl)phenoxy]propan-2-ol

Cat. No.: B14440961
CAS No.: 76410-80-5
M. Wt: 324.4 g/mol
InChI Key: SRGNLDHPBKUJHT-UHFFFAOYSA-N
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Description

1,3-Bis[2-(prop-2-en-1-yl)phenoxy]propan-2-ol is an organic compound that belongs to the class of phenoxypropanols This compound is characterized by the presence of two allyloxy groups attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis[2-(prop-2-en-1-yl)phenoxy]propan-2-ol typically involves the reaction of 1,3-dichloro-2-propanol with 2-allylphenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

1,3-dichloro-2-propanol+2×2-allylphenolK2CO3,DMFThis compound\text{1,3-dichloro-2-propanol} + 2 \times \text{2-allylphenol} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} 1,3-dichloro-2-propanol+2×2-allylphenolK2​CO3​,DMF​this compound

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis[2-(prop-2-en-1-yl)phenoxy]propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The allyl groups can be oxidized to form epoxides or aldehydes.

    Reduction: The compound can be reduced to form the corresponding alcohols.

    Substitution: The phenoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products Formed

    Oxidation: Formation of epoxides or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

1,3-Bis[2-(prop-2-en-1-yl)phenoxy]propan-2-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antifungal and antibacterial properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-Bis[2-(prop-2-en-1-yl)phenoxy]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The allyl groups may participate in covalent bonding with target proteins, leading to changes in their function. The phenoxy groups can interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(allyloxy)-2-propanol: Similar structure but lacks the phenoxy groups.

    2,2’-(5-Hydroxy-1,3-phenylene)bis(propan-2-ol): Contains a phenylene ring instead of the allyl groups.

    1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride: Contains imidazolium instead of the propanol backbone.

Uniqueness

1,3-Bis[2-(prop-2-en-1-yl)phenoxy]propan-2-ol is unique due to the presence of both allyl and phenoxy groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

76410-80-5

Molecular Formula

C21H24O3

Molecular Weight

324.4 g/mol

IUPAC Name

1,3-bis(2-prop-2-enylphenoxy)propan-2-ol

InChI

InChI=1S/C21H24O3/c1-3-9-17-11-5-7-13-20(17)23-15-19(22)16-24-21-14-8-6-12-18(21)10-4-2/h3-8,11-14,19,22H,1-2,9-10,15-16H2

InChI Key

SRGNLDHPBKUJHT-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=CC=CC=C1OCC(COC2=CC=CC=C2CC=C)O

Origin of Product

United States

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